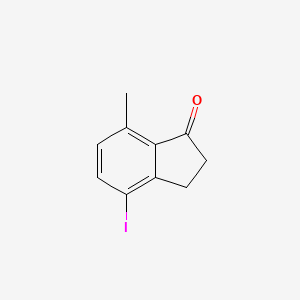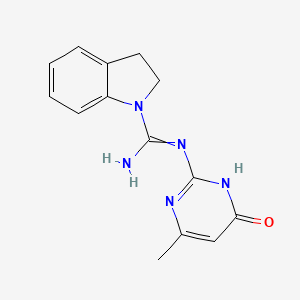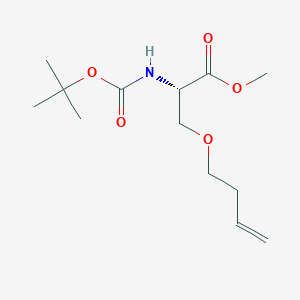
2-Quinoxalinol, 3-(trichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinoxalinol, 3-(trichloromethyl)- is an organic compound with the molecular formula C9H5Cl3N2O. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinol, 3-(trichloromethyl)- typically involves the chlorination of quinoxaline derivatives. One common method involves reacting quinoxaline derivatives with trichloromethyl carbonic ester in an organic solvent at temperatures ranging from 20°C to 150°C for 2 to 30 hours . Another method involves the reduction of 2-quinoxalinol-4-oxide compounds using hydrazine in the presence of a Raney catalyst and a hydroxide of an alkali metal or an alkaline earth metal .
Industrial Production Methods
Industrial production methods for 2-Quinoxalinol, 3-(trichloromethyl)- are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Quinoxalinol, 3-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into other quinoxaline derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, Raney catalyst, and various organic solvents. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and reaction times .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Quinoxalinol, 3-(trichloromethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Quinoxalinol, 3-(trichloromethyl)- and its derivatives involves interactions with molecular targets such as kinases. These interactions can inhibit kinase activity, affecting cell signaling pathways and leading to various biological effects. The compound’s structure allows it to bind to specific sites on the kinase, blocking its activity and potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Quinoxalinone, 3-(trichloromethyl)-: Similar in structure but with different functional groups, leading to different chemical properties and applications.
3-(Trichloromethyl)quinoxalin-2-ol: Another closely related compound with similar applications and chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a kinase inhibitor make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
73855-49-9 |
|---|---|
Molekularformel |
C9H5Cl3N2O |
Molekulargewicht |
263.5 g/mol |
IUPAC-Name |
3-(trichloromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H,(H,14,15) |
InChI-Schlüssel |
HYRAYGYUGOFLQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


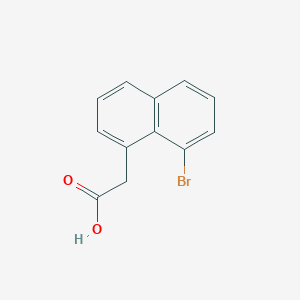
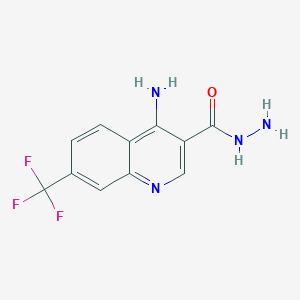
![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)
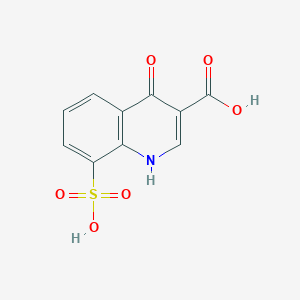
![2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride](/img/structure/B15065059.png)

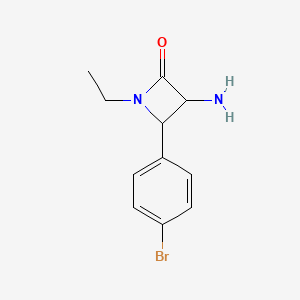


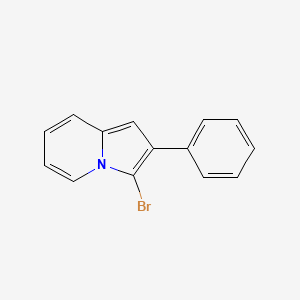
![2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B15065112.png)
